Erismodegib
Overview
Description
Sonidegib, sold under the brand name Odomzo, is a medication used to treat cancer, specifically locally advanced basal cell carcinoma that has recurred following surgery or radiation therapy, or for patients who are not candidates for surgery or radiation therapy . It is a Hedgehog signaling pathway inhibitor that works by antagonizing the smoothened receptor .
Mechanism of Action
Target of Action
Erismodegib, also known as Vismodegib, primarily targets the Smoothened Homologue (SMO) . SMO is a transmembrane protein that plays a crucial role in the Hedgehog signaling pathway . This pathway is essential for organ and tissue development during embryogenesis and is active in certain adult tissues, including hair, skin, and stem cells .
Mode of Action
This compound acts as a cyclopamine-competitive antagonist of SMO . By binding to SMO, it inhibits the Hedgehog signaling pathway . This inhibition prevents the activation of the transcription factors GLI1 and GLI2, thereby blocking the expression of tumor mediating genes within the Hedgehog pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Hedgehog signaling pathway . This pathway is crucial for cell growth, differentiation, apoptosis, and self-renewal during embryogenesis . In more than 90% of basal cell carcinomas, the Hedgehog signaling pathway is abnormally upregulated . By inhibiting SMO, this compound prevents the abnormal activation of this pathway, thereby controlling the growth and proliferation of basal cells .
Pharmacokinetics
This compound exhibits good pharmacokinetics and oral bioavailability
Result of Action
The primary result of this compound’s action is the inhibition of tumor growth, specifically in basal-cell carcinoma . By inhibiting the Hedgehog signaling pathway, this compound prevents the expression of tumor mediating genes, thereby controlling the growth and proliferation of basal cells . This makes it an effective treatment for patients with locally advanced or metastatic basal cell carcinoma .
Biochemical Analysis
Biochemical Properties
Erismodegib exhibits strong binding affinity for both mouse and human Smo, with IC50 values of 1.3 nM and 2.5 nM respectively . This interaction with Smo is central to its role in biochemical reactions, as it inhibits the Hedgehog signaling pathway, which is involved in cell growth and differentiation .
Cellular Effects
This compound’s inhibition of the Hedgehog signaling pathway has significant effects on various types of cells and cellular processes. By blocking Smo, this compound prevents the activation of the pathway, thereby influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with Smo. This binding inhibits the activation of the Hedgehog signaling pathway, leading to changes in gene expression and preventing the uncontrolled cell growth that is characteristic of basal cell carcinomas .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. A 42-month analysis of the randomized BOLT study confirmed the long-term efficacy and safety of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The BOLT study showed that the objective response rate (ORR) observed for patients with locally advanced basal cell carcinoma (laBCC) was 56.1% (95% CI 43.3–68.3%) and 46.1% (95% CI 37.2–55.1) for the 200 mg and 800 mg groups, respectively .
Metabolic Pathways
This compound is involved in the Hedgehog signaling pathway, interacting with the Smo protein. This interaction inhibits the pathway, affecting metabolic flux and metabolite levels .
Transport and Distribution
Its potent and selective binding to Smo suggests that it may interact with transporters or binding proteins that modulate the activity of this protein .
Preparation Methods
Sonidegib can be synthesized through various methods. One method involves the condensation of L-lactate molecules to produce cis-2R,2’S-bis(propionate) ether, followed by a series of reduction, sulfonylation, and cyclization reactions with N-(6-aminopyridin-3-yl)-2-methyl-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxamide . Another environmentally responsible method involves a 3-pot, 5-step synthesis using ppm levels of palladium catalysis in water at ambient temperatures . These methods are designed to be economical, environmentally friendly, and suitable for industrial production .
Chemical Reactions Analysis
Sonidegib undergoes various chemical reactions, including:
Oxidation: Primarily metabolized via oxidation by the cytochrome P450 3A4 enzyme.
Amide Hydrolysis: Another significant metabolic pathway. Common reagents and conditions used in these reactions include oxidizing agents and specific enzymes like cytochrome P450. The major products formed from these reactions are metabolites that are eventually excreted from the body.
Scientific Research Applications
Sonidegib has been extensively studied for its antitumor activity. It has shown significant efficacy in treating various cancers, including pancreatic cancer, breast cancer, small cell lung cancer, medulloblastoma, and advanced solid tumors . Research has also focused on improving its bioavailability and antitumor efficacy through formulations like ethosome gel . Additionally, sonidegib has been investigated for its potential in treating myelofibrosis, essential thrombocythaemia, acute leukemia, and chronic myeloid leukemia .
Comparison with Similar Compounds
Sonidegib is similar to other Hedgehog pathway inhibitors like vismodegib and arsenic trioxide . Vismodegib also targets the smoothened receptor, while arsenic trioxide affects the pathway at the level of Gli proteins . Sonidegib is unique in its specific binding affinity and pharmacokinetic profile, which contribute to its efficacy and safety in treating basal cell carcinoma .
Properties
IUPAC Name |
N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N3O3/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29/h4-13,16-17H,14-15H2,1-3H3,(H,31,33)/t16-,17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZJRYRQSPEMTK-CALCHBBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009335 | |
Record name | Sonidegib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The hedgehog pathway is involved in many human cancers. Sonidegib effectively inhibits the regulator called smoothened (Smo), preventing the hedgehog pathway from functioning. As a result, tumours that depend on the hedgehog pathway are unable to grow. (1) | |
Record name | Sonidegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09143 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
956697-53-3 | |
Record name | Sonidegib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956697-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sonidegib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956697533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sonidegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09143 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sonidegib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erismodegib | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SONIDEGIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RLU3VTK5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Erismodegib is a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , ] By binding to SMO, this compound prevents the activation of downstream Gli transcription factors (Gli1, Gli2). [, ] This inhibition leads to the suppression of Hh target genes involved in various cellular processes, including proliferation, survival, stem cell self-renewal, epithelial-mesenchymal transition (EMT), and angiogenesis. [, , ]
A: While the research papers provided don't delve into detailed spectroscopic data, the molecular formula of this compound is C24H28N6O. Its molecular weight is 416.52 g/mol. []
A: In vitro studies have demonstrated that this compound effectively inhibits cell viability, neurosphere formation, and Gli transcriptional activity in various cancer cell lines, including glioblastoma, prostate cancer, and mantle cell lymphoma. [, , , , ] Moreover, this compound induces apoptosis in these cell lines. [, , , ]
A: While the provided research papers don't extensively discuss resistance mechanisms, they acknowledge that acquired resistance to SMO inhibitors, including this compound, can occur. [, ] The development of resistance to SMO inhibitors is complex and can involve mutations in SMO itself or activation of alternative signaling pathways. [, ] Further research is crucial for understanding and overcoming resistance to this compound.
ANone: Although this set of research articles focuses on the molecular mechanisms and efficacy of this compound, they do not extensively cover its toxicology and safety profile. Further research and clinical trials provide more comprehensive data on these aspects.
A: While the provided research papers don’t delve into specific clinical trial data, they mention that this compound has been investigated in clinical trials for various cancers. [, ] In fact, this compound (under the trade name Erivedge) received approval from the U.S. Food and Drug Administration (FDA) for treating advanced basal cell carcinoma. []
A: Research is ongoing to identify and develop novel Hh pathway inhibitors with improved efficacy and safety profiles. [] This includes exploring agents that target components downstream of SMO, such as Gli transcription factors. [, ] Combining this compound with other therapeutic agents, such as autophagy inhibitors or cytotoxic nanoparticles, is also being investigated to enhance its efficacy. [, ]
A: The development of this compound represents a significant milestone in targeting the Hh pathway for cancer therapy. [] Its discovery stemmed from a deep understanding of the Hh signaling pathway and its role in cancer development. [, ] The approval of this compound for treating basal cell carcinoma highlights its clinical significance and paves the way for further exploration of Hh inhibitors in oncology. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.